Scaffold Potency Differentiation: Spiro[2.5]octane Core vs. Spiro[3.5]nonane and Spiro[3.3]heptane in M4 Muscarinic Receptor Antagonism
In a published structure–activity relationship study of chiral 6-azaspiro[2.5]octanes as M4 muscarinic receptor antagonists, the spiro[2.5]octane core conferred significantly higher potency than alternative spirocyclic scaffolds. The 6-azaspiro[2.5]octane analog (compound 10) displayed an hM4 IC₅₀ of 1.8 nM. Ring expansion to the 7-azaspiro[3.5]nonane analog (compound 20) resulted in a marked loss of potency (hM4 IC₅₀ = 730 nM, approximately 400-fold lower). The 2-azaspiro[3.3]heptane analog (compound 21) was even less potent (hM4 IC₅₀ = 2,900 nM, approximately 1,600-fold lower), and a truncated 6-azaspiro[2.5]octane analog (compound 22) was essentially inactive (hM4 IC₅₀ > 10,000 nM) [1]. Although this SAR data is from the 6-aza congener rather than the 6-(Boc-amino) carbocyclic analog, the core scaffold geometry and conformational preference—driven by the spiro[2.5]octane ring system—are structurally conserved. This demonstrates that the spiro[2.5]octane framework provides a geometry that can be essential for target engagement, and that substituting a spiro[3.3]heptane or spiro[3.5]nonane core cannot be assumed to preserve activity.
| Evidence Dimension | hM4 muscarinic receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 6-azaspiro[2.5]octane analog (compound 10): hM4 IC₅₀ = 1.8 nM [1] |
| Comparator Or Baseline | 7-azaspiro[3.5]nonane (20): hM4 IC₅₀ = 730 nM; 2-azaspiro[3.3]heptane (21): hM4 IC₅₀ = 2,900 nM; truncated 6-azaspiro[2.5]octane (22): hM4 IC₅₀ > 10,000 nM [1] |
| Quantified Difference | ~400-fold loss for spiro[3.5]nonane; ~1,600-fold loss for spiro[3.3]heptane; >5,500-fold loss for truncated analog, each relative to the spiro[2.5]octane core |
| Conditions | Human M4 receptor functional assay; IC₅₀ determined via calcium mobilization or similar functional readout; compound series with conserved substituents varying only in spirocyclic core [1] |
Why This Matters
For medicinal chemistry programs targeting GPCRs or other binding pockets where scaffold geometry dictates potency, selecting the spiro[2.5]octane building block over a spiro[3.3]heptane or spiro[3.5]nonane analog may be critical; the quantitative SAR demonstrates that even single-atom ring-size changes can alter potency by over 1,000-fold.
- [1] Bender, A. M.; Carter, T. R.; Spock, M.; Rodriguez, A. L.; Dickerson, J. W.; Rook, J. M.; Chang, S.; Qi, A.; Presley, C. C.; Engers, D. W.; Harp, J. M.; Bridges, T. M.; Niswender, C. M.; Conn, P. J.; Lindsley, C. W. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg. Med. Chem. Lett. 2021, 56, 128479. Table 4 and associated text. View Source
